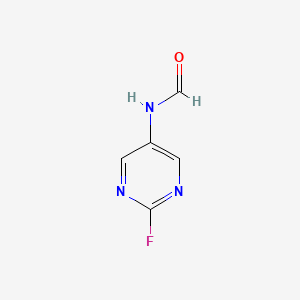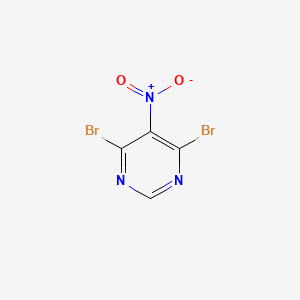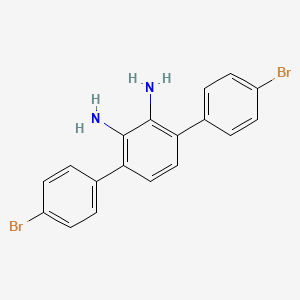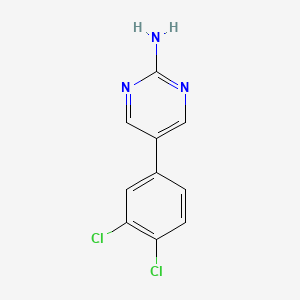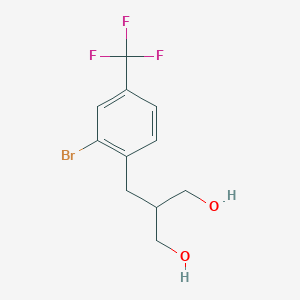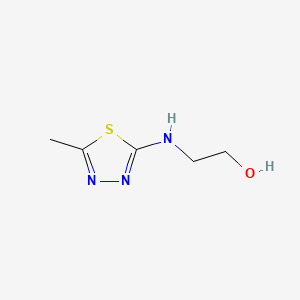![molecular formula C54H39N B13101207 4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline CAS No. 198639-41-7](/img/structure/B13101207.png)
4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline is an organic compound characterized by its complex aromatic structure. This compound is notable for its applications in various fields, including materials science and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two aromatic compounds. The process involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, solvent, and concentration of reactants.
化学反応の分析
Types of Reactions
4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
科学的研究の応用
4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline has several scientific research applications:
Organic Electronics: This compound is used as a hole transport material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Corrosion Inhibition: Derivatives of this compound have been studied for their potential as corrosion inhibitors on mild steel in acidic solutions.
Electroluminescence: It is used in the design and synthesis of electroluminescent materials for organic electroluminescent devices.
作用機序
The mechanism of action of 4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline involves its interaction with molecular targets in organic electronic devices. It functions as a hole transport material, facilitating the movement of positive charges (holes) through the device. This enhances the efficiency and performance of devices such as OLEDs and OFETs .
類似化合物との比較
Similar Compounds
4-Phenylphenol:
N4,N4,N4′,N4′-Tetra(1,1′-biphenyl)-4-yl-(1,1′-biphenyl)-4,4′-diamine: This compound is used as a hole transport material in OLEDs and OFETs.
Uniqueness
4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline is unique due to its specific structure, which provides excellent hole transport properties. This makes it highly effective in enhancing the performance of organic electronic devices.
特性
CAS番号 |
198639-41-7 |
|---|---|
分子式 |
C54H39N |
分子量 |
701.9 g/mol |
IUPAC名 |
4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline |
InChI |
InChI=1S/C54H39N/c1-4-16-40(17-5-1)49-22-10-13-25-52(49)43-28-34-46(35-29-43)55(47-36-30-44(31-37-47)53-26-14-11-23-50(53)41-18-6-2-7-19-41)48-38-32-45(33-39-48)54-27-15-12-24-51(54)42-20-8-3-9-21-42/h1-39H |
InChIキー |
FCSYGWPGJCGOAV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8C9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



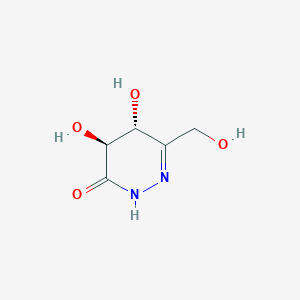

![5H-Pyrano[2,3-d]pyrimidin-7(6H)-one](/img/structure/B13101159.png)
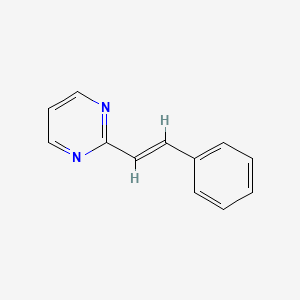
![4-Amino-6,7,7-trimethyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2(5H)-thione](/img/structure/B13101165.png)
